Ethyl 2-(4-((2-aminoethyl)amino)phenyl)acetate
Description
Properties
IUPAC Name |
ethyl 2-[4-(2-aminoethylamino)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-2-16-12(15)9-10-3-5-11(6-4-10)14-8-7-13/h3-6,14H,2,7-9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYRVPVRIKLHQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677552 | |
| Record name | Ethyl {4-[(2-aminoethyl)amino]phenyl}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174890-79-0 | |
| Record name | Ethyl {4-[(2-aminoethyl)amino]phenyl}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrogenation of Ethyl 2-(4-Nitrophenyl)acetate
The most widely documented method involves the catalytic hydrogenation of ethyl 2-(4-nitrophenyl)acetate using palladium on carbon (Pd/C). In a representative procedure, 1.05 g of the nitro precursor dissolved in 25 mL methanol undergoes hydrogenation over 10% Pd/C for 4 hours under ambient pressure. Quantitative conversion to ethyl 2-(4-aminophenyl)acetate is achieved, as confirmed by -NMR analysis showing characteristic signals at δ 1.29 ppm (ethyl triplet) and δ 6.51–6.98 ppm (aromatic doublets).
Critical Parameters:
Alternative Reducing Systems
While less common, sodium dithionite (NaSO) in aqueous ethanol has been reported for nitro group reduction in analogous structures. However, this method typically requires higher temperatures (60–80°C) and produces lower yields (70–85%) compared to catalytic hydrogenation.
Amine Alkylation Strategies
Direct Alkylation of 4-Aminophenyl Intermediate
The key intermediate ethyl 2-(4-aminophenyl)acetate undergoes alkylation with 2-chloroethylamine derivatives to install the secondary amine functionality. A modified procedure from piperazine synthesis demonstrates this step using bis(2-chloroethyl)ethylamine in refluxing n-butanol with potassium carbonate:
Optimized Conditions:
Phthalimide Protection-Deprotection Approach
To mitigate side reactions during alkylation, a protecting group strategy employs N-(2-bromoethyl)phthalimide:
-
Alkylation:
Ethyl 2-(4-aminophenyl)acetate + N-(2-bromoethyl)phthalimide → Protected intermediate -
Deprotection:
Hydrazinolysis (NHNH, ethanol, reflux) removes the phthaloyl group
This method improves regioselectivity but adds two extra steps, reducing overall yield to 45–55%.
Esterification and Transesterification
Direct Ester Formation
While most syntheses begin with pre-formed ethyl esters, alternative routes form the ester bond late in the sequence. A general approach uses DCC/DMAP-mediated coupling:
Reaction Profile:
Transesterification Modifications
Patent literature describes transesterification of methyl or benzyl esters to ethyl analogs using acidic ion-exchange resins. For example:
Conditions:
Purification and Characterization
Workup Procedures
Standard purification involves:
Analytical Data
Spectroscopic Confirmation:
Chromatographic Purity:
Comparative Analysis of Methods
Industrial-Scale Considerations
Recent patent innovations highlight adaptations for kilogram-scale production:
-
Continuous Hydrogenation: Fixed-bed reactors with 5% Pd/AlO enable throughput >100 kg/week
-
Solvent Recycling: Methanol recovery systems reduce waste by 40%
-
In-line Analytics: FTIR monitoring of nitro group conversion (>99.9%)
Emerging Methodologies
Enzymatic Transesterification
Preliminary studies demonstrate lipase-catalyzed ester formation under mild conditions:
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-((2-aminoethyl)amino)phenyl)acetate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the ethyl ester group.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the reduction of the ester group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(4-((2-aminoethyl)amino)phenyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-((2-aminoethyl)amino)phenyl)acetate involves its interaction with specific molecular targets. The amino groups in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Ethyl 4-aminophenylacetate (CAS: 5438-70-0)
- Structure: Lacks the aminoethylamino group; instead, it has a primary amine at the para position.
- Properties :
Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride (CAS: 17841-69-9)
- Structure: Features an aminomethyl (–CH₂NH₂) group instead of the aminoethylamino chain.
- Impact :
Ethyl 2-[(2,4-difluorophenyl)amino]acetate (CAS: 26676-01-7)
- Structure : Fluorine atoms at the 2- and 4-positions on the phenyl ring.
- Impact: Electron-withdrawing fluorine atoms decrease electron density on the aromatic ring, altering reactivity in electrophilic substitutions . Enhanced metabolic stability compared to non-fluorinated analogues .
Ester Group Modifications
tert-Butyl 2-(4-aminophenyl)acetate (CAS: 174579-31-8)
- Structure : tert-Butyl ester instead of ethyl ester.
- Impact :
Methyl 2-(4-hydroxyphenyl)acetate (CAS: 22446-37-3)
Aminoethyl Chain Derivatives
Butyl 2-(4-(4-(2-aminoethyl)piperazin-1-yl)phenyl)acetate
- Structure: Incorporates a piperazine ring linked to the aminoethyl chain.
- Impact :
Ethyl 2-[4-[bis(2-hydroxyethyl)amino]phenoxy]acetate (CAS: 6327-96-4)
- Structure: Bis-hydroxyethylamino group replaces the aminoethylamino chain.
- Impact: Hydroxy groups increase hydrophilicity (logP ~0.2) but reduce blood-brain barrier penetration. Potential for chelation with metal ions in catalytic applications .
Key Research Findings
Data Tables
Table 1. Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP | Melting Point (°C) |
|---|---|---|---|
| Ethyl 2-(4-((2-aminoethyl)amino)phenyl)acetate | 222.28 | 1.5 | Not reported |
| Ethyl 4-aminophenylacetate | 179.22 | 1.2 | 56–58 |
| Ethyl 2-(4-(aminomethyl)phenyl)acetate HCl | 215.70 | 0.8 | >200 (decomposes) |
| tert-Butyl 2-(4-aminophenyl)acetate | 207.27 | 2.1 | 85–87 |
Biological Activity
Ethyl 2-(4-((2-aminoethyl)amino)phenyl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and comparative analysis with similar compounds.
The biological activity of this compound is primarily attributed to its structural features, particularly the presence of amino groups that can form hydrogen bonds with various biological molecules. This interaction can modulate biochemical pathways, influencing cellular functions and potentially leading to therapeutic effects. Specifically, the aminoethyl group enhances its reactivity, allowing it to interact effectively with target proteins and enzymes.
Biological Activity
Recent studies indicate that this compound exhibits several biological activities, including:
- Antimicrobial Activity : The compound has shown promise against various bacterial strains, including Gram-positive and Gram-negative bacteria. Its efficacy is attributed to its ability to disrupt bacterial cell wall synthesis and function.
- Antichlamydial Activity : Research has highlighted its potential in targeting Chlamydia infections. The compound's structural analogs have demonstrated selective activity against Chlamydia trachomatis, suggesting that modifications in the amino group can enhance this effect .
- Inhibition of Calcium Channels : The compound has been evaluated for its effects on perfusion pressure and coronary resistance in isolated heart models. It was found to decrease perfusion pressure through inhibition of L-type calcium channels, indicating potential cardiovascular applications .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with related compounds is useful:
Case Studies and Research Findings
- Antimicrobial Studies : A study conducted on structurally similar compounds revealed that modifications in the amino groups significantly affected their antimicrobial potency. This compound was among those tested, showing enhanced activity against Neisseria meningitidis and Haemophilus influenzae .
- Cardiovascular Effects : In experiments involving isolated rat hearts, this compound demonstrated a marked decrease in coronary resistance and perfusion pressure, suggesting its potential as a therapeutic agent for managing heart conditions .
- Toxicity Assessment : Preliminary toxicity evaluations indicated that the compound did not exhibit significant toxic effects on human cell lines, reinforcing its potential for safe therapeutic use .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 2-(4-((2-aminoethyl)amino)phenyl)acetate, and how can reaction yields be optimized?
- Methodology :
- Step 1 : Start with ethyl 2-(4-aminophenyl)acetate. React with bis(2-chloroethyl)ethylamine in the presence of K₂CO₃ under reflux in n-butanol to form piperazine intermediates .
- Step 2 : Alkylate intermediates with N-Boc-2-bromoethyl-amine, followed by TFA-mediated Boc deprotection to yield the final amine derivative.
- Yield Optimization : Monitor transesterification (e.g., ethyl to n-butyl ester conversion) via HPLC. Adjust solvent polarity (n-butanol vs. ethanol) and reaction time to minimize side products .
- Data Table :
| Starting Material | Reagent | Solvent | Yield | Reference |
|---|---|---|---|---|
| Ethyl 2-(4-aminophenyl)acetate | bis(2-chloroethyl)ethylamine | n-butanol | 45–60% | |
| Piperazine intermediate | N-Boc-2-bromoethyl-amine | DCM | 70–85% |
Q. Which analytical techniques are critical for characterizing this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Confirm amine and ester functional groups (e.g., δ 1.2–1.4 ppm for ethyl CH₃, δ 3.5–4.2 ppm for NH and CH₂NH₂) .
- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C–C bond lengths: 1.50–1.54 Å; torsion angles: 117–121°) .
- Mass Spectrometry : Verify molecular weight (e.g., [M+H]⁺ at m/z 265.2) .
Q. What are the storage conditions to ensure compound stability?
- Methodology :
- Store at –20°C in airtight, amber vials to prevent hydrolysis of the ester group.
- Monitor purity (>98%) via HPLC every 6 months. Avoid aqueous or acidic environments to suppress degradation .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s bioactivity in anticancer or antibacterial studies?
- Methodology :
- Analog Design : Replace the ethyl ester with bulkier tert-butyl esters to improve membrane permeability. Introduce electron-withdrawing groups (e.g., –Br at the phenyl ring) to modulate electronic effects .
- Biological Testing : Use MIC assays against Staphylococcus aureus or MTT assays on cancer cell lines (e.g., MCF-7). Compare IC₅₀ values of derivatives .
- Data Table :
| Derivative | Modification | Bioactivity (IC₅₀) | Reference |
|---|---|---|---|
| 3-Br analogue | Bromination at phenyl ring | 12 µM (MCF-7) | |
| Naphthoyl-substituted | Extended aromatic system | 8 µM (Antibacterial) |
Q. What factors contribute to instability during in vitro assays, and how can degradation be mitigated?
- Methodology :
- Degradation Pathways : Ester hydrolysis in aqueous buffers (pH >7) generates phenylacetic acid byproducts. Use LC-MS to identify degradation products.
- Mitigation : Prepare stock solutions in anhydrous DMSO. Use phosphate buffers (pH 6.5–7.0) for cell-based assays .
Q. How should contradictory data on synthesis yields be resolved?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
